5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid
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Overview
Description
5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid is a fluorinated aromatic compound with significant applications in various fields of chemistry and industry. The presence of fluorine, methylsulfonyl, and nitro groups in its structure imparts unique chemical properties, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Nitration: Introduction of the nitro group to the aromatic ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Sulfonylation: Introduction of the methylsulfonyl group.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, fluorinating agents for fluorination, and sulfonyl chlorides for sulfonylation.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-Fluoro-4-(methylsulfonyl)-2-aminobenzoic acid.
Scientific Research Applications
5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its ability to participate in hydrogen bonding and other interactions, while the nitro and methylsulfonyl groups contribute to its reactivity. These interactions can affect various biochemical pathways and molecular processes.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-nitrobenzoic acid: Lacks the methylsulfonyl group.
4-(Methylsulfonyl)-2-nitrobenzoic acid: Lacks the fluorine atom.
5-Fluoro-4-(methylsulfonyl)benzoic acid: Lacks the nitro group.
Uniqueness
5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid is unique due to the combination of fluorine, nitro, and methylsulfonyl groups in its structure. This combination imparts distinct chemical properties, such as enhanced reactivity and specific interactions with biological targets, making it valuable for various applications.
Properties
CAS No. |
185945-90-8 |
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Molecular Formula |
C8H6FNO6S |
Molecular Weight |
263.20 g/mol |
IUPAC Name |
5-fluoro-4-methylsulfonyl-2-nitrobenzoic acid |
InChI |
InChI=1S/C8H6FNO6S/c1-17(15,16)7-3-6(10(13)14)4(8(11)12)2-5(7)9/h2-3H,1H3,(H,11,12) |
InChI Key |
OLXXAKDTIWQLND-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)F |
Origin of Product |
United States |
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